molecular formula C14H12N2OS B2632482 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 352553-63-0

2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B2632482
CAS No.: 352553-63-0
M. Wt: 256.32
InChI Key: WMVXDJRDVGEDTF-UHFFFAOYSA-N
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Description

2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a formyl group, a pyrrole ring, a tetrahydrobenzothiophene core, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the formation of the tetrahydrobenzothiophene core, which can be achieved through a cyclization reaction of appropriate precursors. The introduction of the pyrrole ring is often accomplished via a condensation reaction with a formylated pyrrole derivative. The nitrile group is usually introduced through a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.

    Reduction: 2-(2-aminomethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.

    Substitution: 2-(2-bromo-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.

Industry

In the materials science field, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it suitable for the development of functionalized polymers and other materials.

Mechanism of Action

The mechanism by which 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile
  • 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid
  • 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid

Uniqueness

Compared to similar compounds, 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile stands out due to its tetrahydrobenzothiophene core, which imparts unique electronic and steric properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in synthetic chemistry and materials science.

Properties

IUPAC Name

2-(2-formylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c15-8-12-11-5-1-2-6-13(11)18-14(12)16-7-3-4-10(16)9-17/h3-4,7,9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVXDJRDVGEDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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